1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride
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Overview
Description
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride involves several steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functionalization: Introduction of the benzyl and phenyl groups through substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial production methods often employ cost-effective and scalable processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in neurochemistry.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride can be compared with other piperidine derivatives, such as:
1-Benzyl-4-piperidyl methanol: Similar in structure but differs in functional groups.
N-(Piperidine-4-yl) benzamide: Another piperidine derivative with different pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
CAS No. |
101756-45-0 |
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Molecular Formula |
C21H26ClNO3 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(1-methylpiperidin-1-ium-4-yl) 2-hydroxy-2,3-diphenylpropanoate;chloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-22-14-12-19(13-15-22)25-20(23)21(24,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;/h2-11,19,24H,12-16H2,1H3;1H |
InChI Key |
PRIQZSULWYRHSK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(CC1)OC(=O)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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